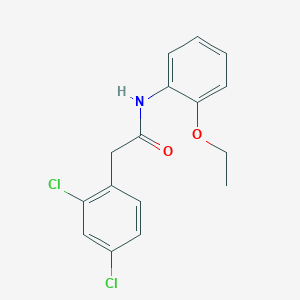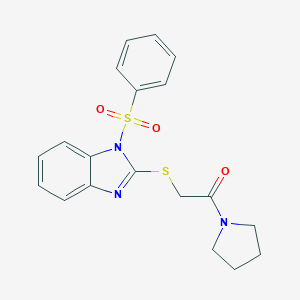
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide, commonly known as diclofenac ethylamine, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, inflammation, and fever. It is a derivative of diclofenac sodium, which is one of the most commonly used NSAIDs. Diclofenac ethylamine is known for its potent analgesic and anti-inflammatory effects and has been extensively studied for its potential use in various research applications.
作用机制
Diclofenac ethylamine exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain and inflammation. By inhibiting the activity of COX enzymes, diclofenac ethylamine reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac ethylamine has been shown to exhibit potent anti-inflammatory and analgesic effects. It has also been shown to have a variety of other physiological effects, including the inhibition of platelet aggregation, the reduction of fever, and the modulation of immune function. Diclofenac ethylamine has also been shown to have a good safety profile and is generally well-tolerated in humans.
实验室实验的优点和局限性
Diclofenac ethylamine has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It is also highly potent and exhibits a wide range of therapeutic effects, making it an ideal candidate for the treatment of various inflammatory and painful conditions. However, diclofenac ethylamine also has some limitations, including the potential for adverse effects in certain individuals and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on diclofenac ethylamine. One area of research is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of research is the investigation of the potential use of diclofenac ethylamine in the treatment of various types of cancer. Additionally, further studies are needed to better understand the mechanisms underlying the therapeutic effects of diclofenac ethylamine and to identify potential new targets for drug development.
合成方法
Diclofenac ethylamine is synthesized by reacting 2,4-dichlorophenylacetic acid with 2-ethoxyaniline in the presence of thionyl chloride and triethylamine. The reaction yields diclofenac ethylamine as a white crystalline solid, which is then purified and characterized using various analytical techniques.
科学研究应用
Diclofenac ethylamine has been extensively studied for its potential use in various research applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it an ideal candidate for the treatment of various inflammatory and painful conditions. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
属性
产品名称 |
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide |
|---|---|
分子式 |
C16H15Cl2NO2 |
分子量 |
324.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-15-6-4-3-5-14(15)19-16(20)9-11-7-8-12(17)10-13(11)18/h3-8,10H,2,9H2,1H3,(H,19,20) |
InChI 键 |
PIYJHHGVZXSOOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)


![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)



![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)